molecular formula C14H10O3 B6303259 6-Phenoxyisobenzofuran-1(3H)-one CAS No. 2241198-36-5

6-Phenoxyisobenzofuran-1(3H)-one

Cat. No. B6303259
CAS RN: 2241198-36-5
M. Wt: 226.23 g/mol
InChI Key: HIEWMOHHIYYWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenoxyisobenzofuran-1(3H)-one (PIBF) is a naturally occurring compound that has been studied extensively for its potential therapeutic applications. PIBF is a member of the family of phenolic compounds known as isoflavonoids, which are commonly found in plants. PIBF has a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant activities. In addition, PIBF has been shown to have a number of other beneficial effects, such as modulating the immune system, inhibiting angiogenesis, and increasing the production of nitric oxide.

Scientific Research Applications

6-Phenoxyisobenzofuran-1(3H)-one has been studied extensively in the laboratory and in clinical trials. In laboratory studies, this compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant activities. In clinical trials, this compound has been studied for its potential therapeutic applications, including its ability to modulate the immune system and inhibit angiogenesis. In addition, this compound has been studied for its potential use as a drug delivery system and for its ability to increase the production of nitric oxide.

Mechanism of Action

The mechanism of action of 6-Phenoxyisobenzofuran-1(3H)-one is not fully understood, but it is thought to involve the activation of a variety of signaling pathways. This compound has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell differentiation and migration. Finally, this compound has been shown to activate the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, this compound has been shown to modulate the expression of a variety of genes, including those involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been shown to inhibit the activity of enzymes involved in angiogenesis and to increase the production of nitric oxide. Finally, this compound has been shown to have a number of beneficial effects, including anti-inflammatory, anti-tumor, and antioxidant activities.

Advantages and Limitations for Lab Experiments

The use of 6-Phenoxyisobenzofuran-1(3H)-one in laboratory experiments has a number of advantages. This compound is a naturally occurring compound, and it is relatively easy to synthesize in the laboratory. In addition, this compound has a wide range of biological activities, and it can be used to study a variety of biological processes. However, there are also some limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound, and it can be difficult to store and handle. In addition, this compound can be toxic in high concentrations, and it can be difficult to control the concentration of this compound in the laboratory.

Future Directions

There are a number of potential future directions for the study of 6-Phenoxyisobenzofuran-1(3H)-one. One potential direction is to further explore the biochemical and physiological effects of this compound, including its effects on inflammation, cell proliferation, and apoptosis. In addition, this compound could be studied for its potential therapeutic applications, including its ability to modulate the immune system and inhibit angiogenesis. Finally, this compound could be studied for its potential use as a drug delivery system and for its ability to increase the production of nitric oxide.

Synthesis Methods

6-Phenoxyisobenzofuran-1(3H)-one can be synthesized from a variety of starting materials, including benzaldehyde, phenol, and isobenzofuran. The synthesis of this compound involves a series of reactions, including the condensation of benzaldehyde with phenol, the cyclization of the resulting product, and the oxidation of the cyclized product. The synthesis of this compound is typically carried out in aqueous solution, and the reaction conditions can be optimized to produce the desired product in high yield.

properties

IUPAC Name

6-phenoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEWMOHHIYYWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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